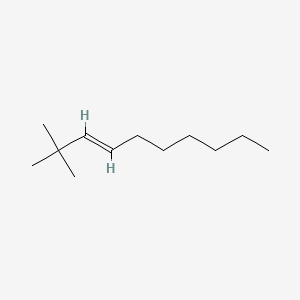
trans-2,2-Dimethyl-3-Decene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,2-Dimethyldec-3-ene is an organic compound classified as an alkene It features a double bond between the third and fourth carbon atoms in its decane chain, with two methyl groups attached to the second carbon atom The “E” notation indicates that the higher priority substituents on either side of the double bond are on opposite sides, giving it a trans configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-dimethyldec-3-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. For (E)-2,2-dimethyldec-3-ene, the starting materials could include 2,2-dimethylbutanal and a suitable phosphonium ylide. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of (E)-2,2-dimethyldec-3-ene might involve catalytic processes such as olefin metathesis or hydroformylation followed by hydrogenation. These methods allow for the efficient and scalable production of the compound, often using metal catalysts like ruthenium or rhodium complexes under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
(E)-2,2-Dimethyldec-3-ene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: Allylic substitution reactions can occur at the carbon atoms adjacent to the double bond, often using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or acetone.
Reduction: Pd/C, hydrogen gas (H2), and solvents like ethanol or ethyl acetate.
Substitution: NBS, benzoyl peroxide (BPO), and solvents like carbon tetrachloride (CCl4).
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Allylic bromides or other substituted alkenes.
科学研究应用
(E)-2,2-Dimethyldec-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (E)-2,2-dimethyldec-3-ene exerts its effects depends on the specific reaction or application. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols through a concerted mechanism. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions or covalent modifications.
相似化合物的比较
(E)-2,2-Dimethyldec-3-ene can be compared to other alkenes with similar structures, such as:
(Z)-2,2-Dimethyldec-3-ene: The cis isomer of the compound, with substituents on the same side of the double bond.
2,2-Dimethylbut-2-ene: A shorter chain alkene with similar methyl substitution.
2,2-Dimethylhex-3-ene: An intermediate chain length alkene with similar substitution patterns.
The uniqueness of (E)-2,2-dimethyldec-3-ene lies in its specific stereochemistry and the presence of two methyl groups at the second carbon, which can influence its reactivity and interactions in various chemical and biological contexts.
属性
CAS 编号 |
55499-02-0 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC 名称 |
(E)-2,2-dimethyldec-3-ene |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h10-11H,5-9H2,1-4H3/b11-10+ |
InChI 键 |
FXXPTVZQBZYDNQ-ZHACJKMWSA-N |
手性 SMILES |
CCCCCC/C=C/C(C)(C)C |
规范 SMILES |
CCCCCCC=CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


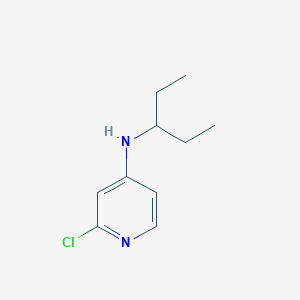
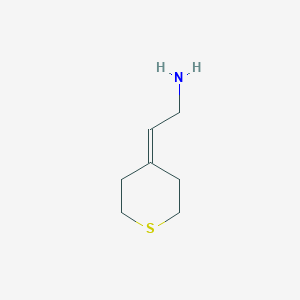
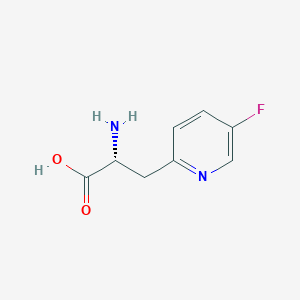
![(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)

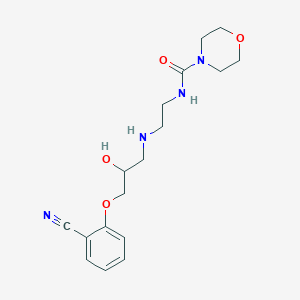
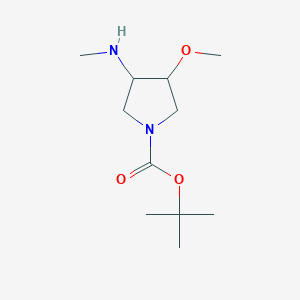
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)
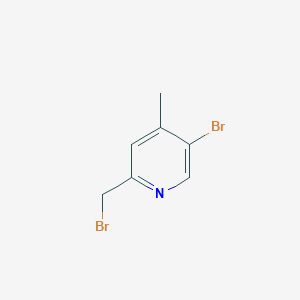
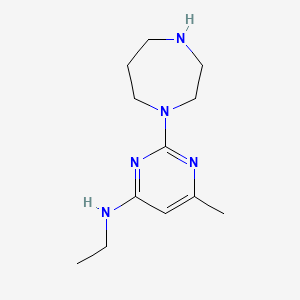
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)
![8-Bromo-3-methoxypyrido[2,3-b]pyrazine](/img/structure/B13330366.png)
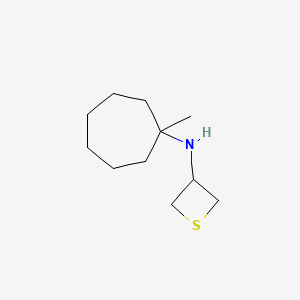
![7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13330388.png)
